molecular formula C25H22BrN3O B297134 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297134
M. Wt: 460.4 g/mol
InChI Key: PKDRFPISEQQKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as BMS-986165, is a small molecule inhibitor of the TYK2 kinase. It is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline selectively inhibits the TYK2 kinase, which plays a key role in the signaling pathway of several cytokines involved in autoimmune diseases. By inhibiting TYK2, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is able to block the downstream signaling of these cytokines, thereby reducing inflammation and the production of autoantibodies.
Biochemical and Physiological Effects:
5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to reduce inflammation and improve overall disease symptoms in preclinical models of autoimmune diseases. It has also been found to reduce the production of autoantibodies and improve kidney function in a mouse model of lupus. Additionally, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its selectivity for the TYK2 kinase, which reduces the potential for off-target effects. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of focus could be on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects in humans. Finally, research could be conducted to develop more potent and selective TYK2 inhibitors based on the structure of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Synthesis Methods

The synthesis of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 2,9-dimethyl-1,3,4,6,7,8-hexahydropyrazolo[1,5-c]quinazoline-5-carboxylic acid with 4-bromoanisole in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 4-bromobenzyl bromide to yield the final product.

Scientific Research Applications

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for its potential therapeutic applications in autoimmune diseases. In a mouse model of psoriasis, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to significantly reduce skin inflammation and improve overall skin condition. Similarly, in a mouse model of lupus, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to reduce the production of autoantibodies and improve kidney function.

properties

Molecular Formula

C25H22BrN3O

Molecular Weight

460.4 g/mol

IUPAC Name

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C25H22BrN3O/c1-16-7-12-22-21(13-16)23-14-17(2)28-29(23)25(27-22)20-5-3-4-6-24(20)30-15-18-8-10-19(26)11-9-18/h3-14,25,28H,15H2,1-2H3

InChI Key

PKDRFPISEQQKKN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

Origin of Product

United States

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